molecular formula C14H15N3O4S B12154628 methyl N-[4-(pyridin-2-ylmethylsulfamoyl)phenyl]carbamate

methyl N-[4-(pyridin-2-ylmethylsulfamoyl)phenyl]carbamate

Katalognummer: B12154628
Molekulargewicht: 321.35 g/mol
InChI-Schlüssel: JVWJLNZGOPOWTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl N-[4-(pyridin-2-ylmethylsulfamoyl)phenyl]carbamate is a complex organic compound that features a carbamate functional group attached to a phenyl ring, which is further substituted with a pyridin-2-ylmethylsulfamoyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[4-(pyridin-2-ylmethylsulfamoyl)phenyl]carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with pyridine-2-carboxaldehyde to form the corresponding Schiff base. This intermediate is then reduced to yield the pyridin-2-ylmethylsulfamoyl derivative. The final step involves the reaction of this intermediate with methyl chloroformate under basic conditions to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl N-[4-(pyridin-2-ylmethylsulfamoyl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl N-[4-(pyridin-2-ylmethylsulfamoyl)phenyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.

Wirkmechanismus

The mechanism of action of methyl N-[4-(pyridin-2-ylmethylsulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(pyridin-4-yl)pyridin-4-amine
  • 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
  • 3-nitro-N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

Methyl N-[4-(pyridin-2-ylmethylsulfamoyl)phenyl]carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C14H15N3O4S

Molekulargewicht

321.35 g/mol

IUPAC-Name

methyl N-[4-(pyridin-2-ylmethylsulfamoyl)phenyl]carbamate

InChI

InChI=1S/C14H15N3O4S/c1-21-14(18)17-11-5-7-13(8-6-11)22(19,20)16-10-12-4-2-3-9-15-12/h2-9,16H,10H2,1H3,(H,17,18)

InChI-Schlüssel

JVWJLNZGOPOWTF-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.